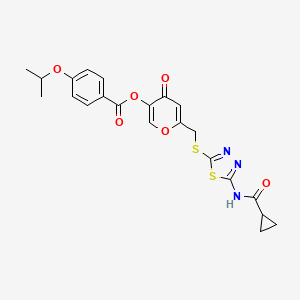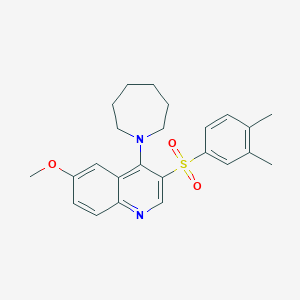![molecular formula C19H18N4O B2681164 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea CAS No. 2309553-69-1](/img/structure/B2681164.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea is a highly significant organic compound with the formula CO(NH2)2. It plays a crucial role in a number of biological and industrial contexts, which is attributed to its unique chemical properties and composition . Bipyridine is a type of nitrogenous compound that is used in various fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry .
Synthesis Analysis
Urea is produced by the reaction of ammonia with carbon dioxide to form a hot melt . The synthesis of bipyridine salts has been discussed in a book titled "The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4’-Bipyridine" .Molecular Structure Analysis
The molecular weight of urea is 60.06 grams . The structure of bipyridilium species has been studied .Chemical Reactions Analysis
Urea and thiourea, as common fertilizers in agriculture, have a significant impact on the atmospheric environment . The reaction of isocyanides with aliphatic amines in the presence of elemental sulfur produces thioureas in excellent yields .Physical And Chemical Properties Analysis
Urea is a humectant, which means it keeps your skin moist by drawing water from the deeper layers of your skin and the air . The density of urea is 1.33 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Urea derivatives are synthesized through various chemical reactions, demonstrating their versatility and potential for modification to suit specific research applications. For example, the synthesis of urea derivatives through multi-step nucleophilic reactions has been established, offering high yields and confirming structures through methods like 1H NMR, optimizing synthetic methods for applications in drug development and materials science (Zhang et al., 2019).
Applications in Materials Science
In materials science, urea derivatives are key components in the development of metal-organic frameworks (MOFs), which have applications ranging from catalysis to gas storage. The influence of different anions on the structure of MOFs synthesized from bipyridylurea ligands highlights the role of these compounds in designing materials with specific properties (Díaz et al., 2006).
Biomedical Research
In biomedical research, urea derivatives are explored for their potential in inhibiting enzymes, modulating biological pathways, and serving as building blocks for pharmaceuticals. For instance, potent inhibitors of soluble epoxide hydrolase, which are crucial for researching inflammation, neuropathic pain, and neurodegeneration, have been identified among urea derivatives (Wan et al., 2019).
Supramolecular Chemistry
Urea derivatives play a significant role in supramolecular chemistry, where they form complex structures through hydrogen bonding. This has applications in creating novel materials with specific functionalities. Complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded structures demonstrates the utility of these compounds in self-assembly processes, which are fundamental to developing nanomaterials and molecular devices (Corbin et al., 2001).
Environmental and Sensory Applications
The study of urea derivatives extends into environmental sensing and remediation. For example, the detection of anions in aqueous solutions using urea-based receptors showcases the potential for environmental monitoring and the development of sensory devices. This application is crucial for detecting pollutants and hazardous substances in the environment (Nabeshima et al., 2005).
Mécanisme D'action
Target of Action
The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea” contains a urea group, which is known to interact with various enzymes such as urease and arginase. These enzymes play crucial roles in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia .
Mode of Action
Urea derivatives are known to cause competitive, irreversible inhibition of certain enzymes . The bipyridinyl group might also interact with biological targets, but this would need to be confirmed with further studies.
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Given its urea component, it might be involved in the urea cycle or other nitrogen metabolism pathways .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-3-2-4-17(11-14)23-19(24)22-13-15-5-10-21-18(12-15)16-6-8-20-9-7-16/h2-12H,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBDSINAABCMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2681085.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide hydrochloride](/img/structure/B2681090.png)
methanone](/img/structure/B2681091.png)
![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2681095.png)



![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2681101.png)
![2-(benzylsulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2681102.png)
![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)